

Application Notes and Protocols for PRL 2915

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Compound of Interest

Compound Name: PRL 2915

Cat. No.: B3251364

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These application notes provide detailed protocols for the preparation and storage of **PRL 2915**, a potent human somatostatin subtype 2 receptor (hsst2) antagonist. Adherence to these guidelines is crucial for ensuring the stability, solubility, and efficacy of the compound in research applications.

Compound Information

Property	Value
Molecular Weight	1175.85 g/mol
Formula	C ₅₉ H ₇₁ ClN ₁₂ O ₈ S ₂
CAS Number	209006-18-8
Appearance	White to off-white solid

Storage Conditions

Proper storage of **PRL 2915** is essential to maintain its integrity and activity over time. The recommended storage conditions for both the solid powder and stock solutions are summarized below.

Form	Storage Temperature	Duration	Special Instructions
Powder	-80°C	2 years	Sealed, away from moisture.
-20°C	1 year	Sealed, away from moisture.	
Stock Solution	-80°C	6 months	Aliquot to avoid repeated freeze-thaw cycles. Sealed, away from moisture. [1]
-20°C	1 month	Aliquot to avoid repeated freeze-thaw cycles. Sealed, away from moisture. [1]	

Solution Preparation

3.1. Stock Solution Preparation (In Vitro)

The primary solvent for preparing a concentrated stock solution of **PRL 2915** is Dimethyl Sulfoxide (DMSO).

Solubility Data:

Solvent	Concentration	Molarity	Notes
DMSO	100 mg/mL	85.04 mM	Requires sonication. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic. [1] [2]

Protocol:

- Bring the **PRL 2915** powder and anhydrous DMSO to room temperature.
- To prepare a 10 mM stock solution, add 0.0850 mL of DMSO to 1 mg of **PRL 2915**.
- Vortex the mixture to facilitate dissolution.
- If necessary, sonicate the solution in an ultrasonic bath to ensure complete dissolution.^[2] For enhanced solubility, the tube can be warmed to 37°C and shaken in the ultrasonic bath.^[2]
- Once fully dissolved, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).^[1]

Stock Solution Dilution Table:

Desired Concentration	Mass of PRL 2915 (1 mg)	Mass of PRL 2915 (5 mg)	Mass of PRL 2915 (10 mg)
1 mM	0.8504 mL	4.2522 mL	8.5045 mL
5 mM	0.1701 mL	0.8504 mL	1.7009 mL
10 mM	0.0850 mL	0.4252 mL	0.8504 mL

3.2. Working Solution Preparation (In Vivo)

For in vivo applications, two primary protocols are recommended to achieve a clear solution with a solubility of at least 2.5 mg/mL.

Protocol 1: Aqueous Formulation

This formulation is suitable for general in vivo studies.

Formulation Composition:

Component	Percentage
DMSO	10%
PEG300	40%
Tween-80	5%
Saline	45%

Preparation Steps (for 1 mL):

- Start with 100 μ L of a 25.0 mg/mL **PRL 2915** stock solution in DMSO.
- Add 400 μ L of PEG300 to the DMSO stock solution and mix thoroughly.
- Add 50 μ L of Tween-80 and mix until the solution is homogeneous.
- Add 450 μ L of saline to bring the final volume to 1 mL. Mix well.[\[1\]](#)

Protocol 2: Oil-Based Formulation

This formulation may be considered for studies requiring sustained release, but caution is advised for dosing periods exceeding two weeks.[\[1\]](#)

Formulation Composition:

Component	Percentage
DMSO	10%
Corn Oil	90%

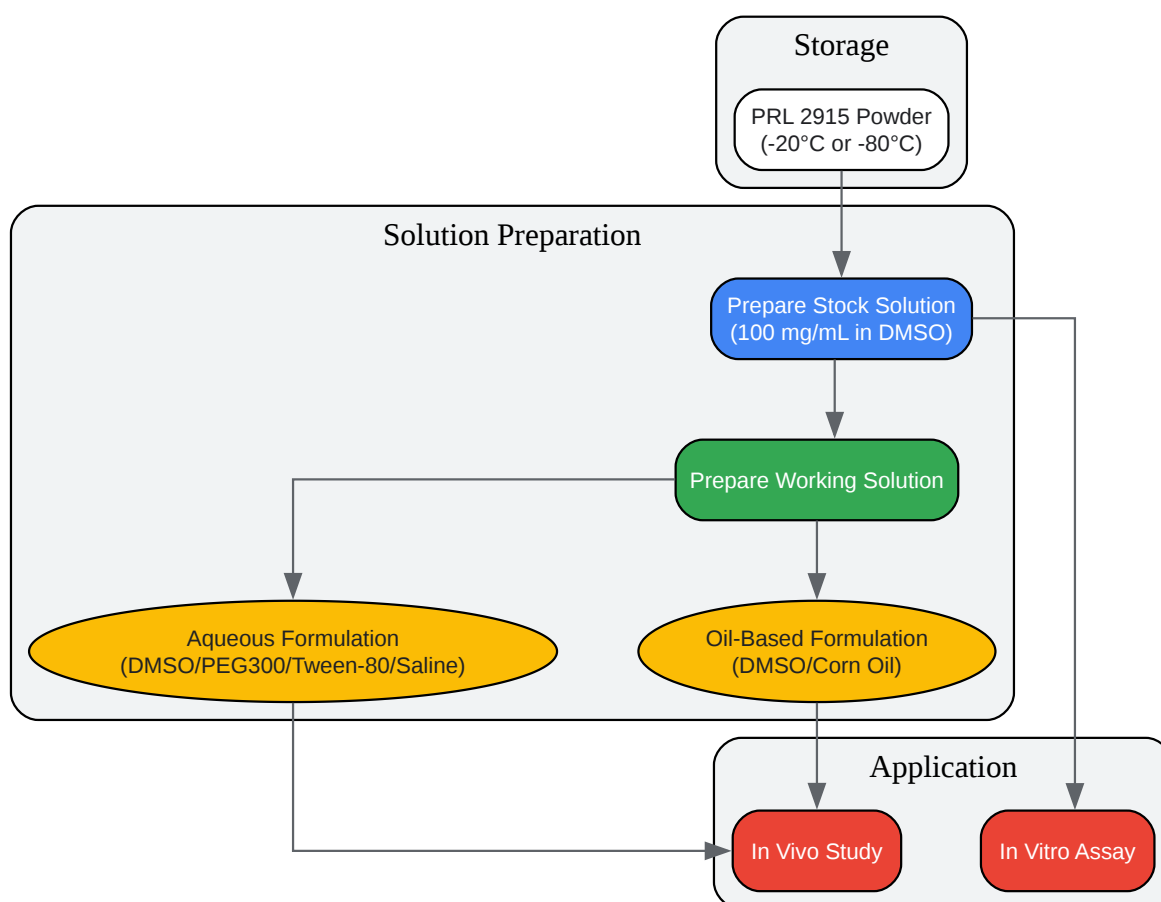
Preparation Steps (for 1 mL):

- Begin with 100 μ L of a 25.0 mg/mL **PRL 2915** stock solution in DMSO.
- Add 900 μ L of corn oil to the DMSO stock solution.

- Mix thoroughly until a clear, homogeneous solution is achieved.[1]

Experimental Workflow and Signaling Pathway

The following diagram illustrates the general workflow for preparing **PRL 2915** solutions for experimental use.

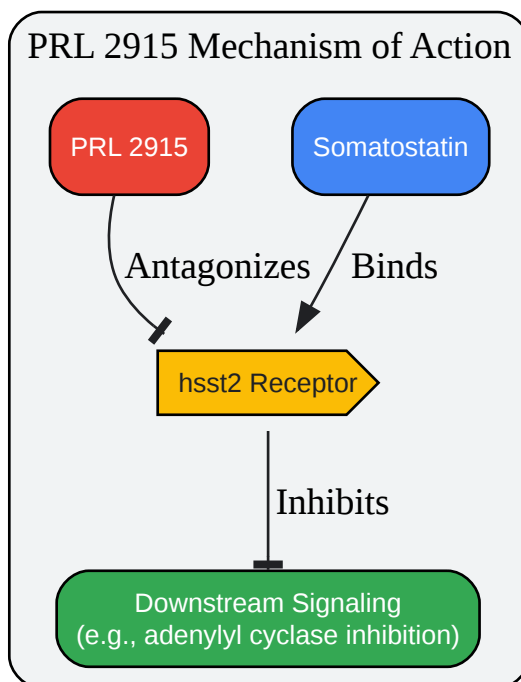


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Caption: Workflow for **PRL 2915** preparation.

PRL 2915 functions as a potent antagonist of the human somatostatin subtype 2 receptor (hsst2), exhibiting a K_i of 12 nM.[1][2] Its mechanism of action involves blocking the binding of

somatostatin to this receptor, thereby inhibiting downstream signaling pathways.



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Caption: **PRL 2915** signaling pathway.

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References

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